Tetraphenylphosphonium chloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

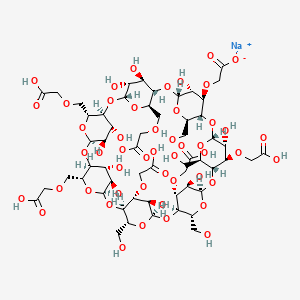

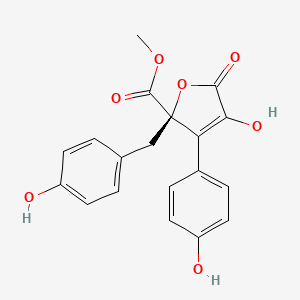

Tetraphenylphosphonium chloride hydrate is a chemical compound with the formula ([C_{24}H_{20}P]Cl \cdot xH_2O). It consists of tetraphenylphosphonium cations ([C_{24}H_{20}P]^+) and chloride anions (Cl^-), along with water molecules. This compound is known for its use in generating lipophilic salts from inorganic and organometallic anions, making it valuable in various chemical processes .

Méthodes De Préparation

Tetraphenylphosphonium chloride hydrate can be synthesized through the reaction of chlorobenzene with triphenylphosphine, catalyzed by nickel salts. The reaction proceeds as follows: [ PhCl + PPh_3 \rightarrow [Ph_4P]Cl ] where (Ph) stands for phenyl groups. The compound can also be prepared as the corresponding bromide salt by passing dry oxygen through the reaction of phenylmagnesium bromide and triphenylphosphine .

Analyse Des Réactions Chimiques

Tetraphenylphosphonium chloride hydrate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with organometallic anionic complexes to form corresponding salts.

Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity in such processes.

Phase-Transfer Catalysis: It is used as a phase-transfer catalyst, allowing inorganic anions to dissolve in organic solvents.

Applications De Recherche Scientifique

Tetraphenylphosphonium chloride hydrate has several scientific research applications:

Biology and Medicine: It has been studied for its potential in inhibiting the growth of certain carcinoma cells.

Mécanisme D'action

The mechanism by which tetraphenylphosphoniumchloridehydrate exerts its effects involves its ability to generate lipophilic salts. This property allows it to act as a phase-transfer catalyst, facilitating the dissolution of inorganic anions in organic solvents. This mechanism is crucial for its applications in various chemical processes .

Comparaison Avec Des Composés Similaires

Tetraphenylphosphonium chloride hydrate can be compared with similar compounds such as:

Tetraphenylphosphoniumbromide: Similar in structure but with a bromide anion instead of chloride.

Tetraphenylarsoniumchloride: Contains an arsenic atom instead of phosphorus, used in gravimetric analysis of perchlorate and related oxyanions.

This compound is unique due to its specific use in generating lipophilic salts and its role as a phase-transfer catalyst, which distinguishes it from other similar compounds.

Propriétés

IUPAC Name |

tetraphenylphosphanium;chloride;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRGTIKFFGIJRG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide](/img/structure/B8136516.png)

![4-[Propanoyl(propan-2-yl)amino]benzoic acid](/img/structure/B8136517.png)

![(Z)-6-[(7S,15S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8136518.png)

![(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid](/img/structure/B8136532.png)

![6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8136558.png)